molecular formula C21H16N4O5 B2634218 (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 942002-06-4

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2634218
CAS No.: 942002-06-4
M. Wt: 404.382
InChI Key: CQPRJJRHNCBQTN-LYBHJNIJSA-N
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Description

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a complex organic compound that features a unique combination of structural motifs, including a benzo[d][1,3]dioxole ring, a furan ring, and a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the furan-2-ylmethyl group and the benzo[d][1,3]dioxole ring. The final step often involves the formation of the urea linkage through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and to develop new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and potential biological activities make it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts. Its unique structural features allow for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can lead to the modulation of biological pathways, resulting in various biological effects. For example, the compound may inhibit the activity of a specific enzyme, leading to the suppression of a disease-related pathway.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea: shares structural similarities with other quinazolinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

942002-06-4

Molecular Formula

C21H16N4O5

Molecular Weight

404.382

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C21H16N4O5/c26-20(22-13-7-8-17-18(10-13)30-12-29-17)24-19-15-5-1-2-6-16(15)23-21(27)25(19)11-14-4-3-9-28-14/h1-10H,11-12H2,(H2,22,24,26)

InChI Key

CQPRJJRHNCBQTN-LYBHJNIJSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C=CC=CC4=NC(=O)N3CC5=CC=CO5

solubility

not available

Origin of Product

United States

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